Ethyl 4-({[4-(phenylacetyl)piperazin-1-yl]carbonothioyl}amino)benzoate
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Overview
Description
Ethyl 4-({[4-(phenylacetyl)piperazin-1-yl]carbonothioyl}amino)benzoate is a complex organic compound that contains multiple functional groups, including an ester, a tertiary amide, and a urea derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({[4-(phenylacetyl)piperazin-1-yl]carbonothioyl}amino)benzoate typically involves multiple steps. One common route includes the reaction of 4-(phenylacetyl)piperazine with ethyl 4-aminobenzoate in the presence of a carbonothioylating agent. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[4-(phenylacetyl)piperazin-1-yl]carbonothioyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester and amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-({[4-(phenylacetyl)piperazin-1-yl]carbonothioyl}amino)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-({[4-(phenylacetyl)piperazin-1-yl]carbonothioyl}amino)benzoate involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors and enzymes, potentially leading to biological effects such as antimicrobial activity. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-({[4-(diphenylmethyl)piperazin-1-yl]carbonothioyl}amino)benzoate
- Ethyl 4-({[4-(3-chlorophenyl)piperazin-1-yl]carbonothioyl}amino)benzoate
- Ethyl 4-({[4-(pyridin-2-yl)piperazin-1-yl]carbonothioyl}amino)benzoate
Uniqueness
Ethyl 4-({[4-(phenylacetyl)piperazin-1-yl]carbonothioyl}amino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its phenylacetyl group, in particular, may contribute to its potential bioactivity, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C22H25N3O3S |
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Molecular Weight |
411.5 g/mol |
IUPAC Name |
ethyl 4-[[4-(2-phenylacetyl)piperazine-1-carbothioyl]amino]benzoate |
InChI |
InChI=1S/C22H25N3O3S/c1-2-28-21(27)18-8-10-19(11-9-18)23-22(29)25-14-12-24(13-15-25)20(26)16-17-6-4-3-5-7-17/h3-11H,2,12-16H2,1H3,(H,23,29) |
InChI Key |
KHBJEXPTBGMZIP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)N2CCN(CC2)C(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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